molecular formula C7H18SSi B108018 Triethylsilylmethanethiol CAS No. 18441-99-1

Triethylsilylmethanethiol

Cat. No.: B108018
CAS No.: 18441-99-1
M. Wt: 162.37 g/mol
InChI Key: QNJOPPUZNPXERR-UHFFFAOYSA-N
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Description

Triethylsilylmethanethiol (chemical formula: (C₂H₅)₃Si–CH₂SH) is an organosilicon compound featuring a triethylsilyl group bonded to a methanethiol moiety. The silyl group imparts unique steric and electronic properties, distinguishing it from other thiol derivatives. Organosilicon thiols like this compound are often utilized in organic synthesis as protective groups or ligands due to their moderate reactivity and tunable steric bulk .

Properties

CAS No.

18441-99-1

Molecular Formula

C7H18SSi

Molecular Weight

162.37 g/mol

IUPAC Name

triethylsilylmethanethiol

InChI

InChI=1S/C7H18SSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3

InChI Key

QNJOPPUZNPXERR-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CS

Canonical SMILES

CC[Si](CC)(CC)CS

Other CAS No.

18441-99-1

Synonyms

(Triethylsilyl)methanethiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related methanethiol derivatives are analyzed for comparative insights:

(3-Methylphenyl)methanethiol

  • Structure : CH₃C₆H₄–CH₂SH (aromatic substitution at the meta position).
  • Properties: Molecular Weight: 138.23 g/mol . Purity: 95% (commercial grade) . Applications: Used in organic synthesis and as a precursor for functionalized materials. The methyl group enhances lipophilicity, improving solubility in nonpolar solvents.

Ethanethiol

  • Structure : CH₃CH₂–SH (simple aliphatic thiol).
  • Properties :
    • Molecular Weight: 62.13 g/mol (inferred from formula).
    • Safety Profile: Classified under stringent hazard communication protocols (e.g., UNRTDG regulations) due to high volatility and flammability .
    • Applications: Industrial solvent and intermediate in pesticide production.

(3-Chlorophenyl)methanethiol

  • Structure : ClC₆H₄–CH₂SH (chlorine substitution at the meta position).
  • Properties :
    • Molecular Weight: 158.64 g/mol (calculated).
    • Applications: The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions. Available in research to production-scale quantities .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Purity (%) Key Substituent Applications
Triethylsilylmethanethiol* ~190.42 (calculated) N/A Triethylsilyl Organic synthesis, ligand design
(3-Methylphenyl)methanethiol 138.23 95 3-Methylphenyl Material science, pharmaceuticals
Ethanethiol 62.13 N/A Ethyl Industrial solvents
(3-Chlorophenyl)methanethiol 158.64 High 3-Chlorophenyl Reactive intermediates, agrochemicals

Research Findings

  • Steric Effects : The triethylsilyl group in this compound likely provides greater steric hindrance compared to aryl or alkyl substituents, slowing reaction kinetics in crowded environments .
  • Electronic Modulation : Aryl substituents (e.g., 3-methylphenyl or 3-chlorophenyl) alter electron density at the thiol group, influencing acidity and nucleophilicity. Chlorine’s electronegativity enhances oxidative stability .
  • Safety and Handling : Aliphatic thiols like ethanethiol require stringent safety measures due to volatility, whereas silylated derivatives may offer improved handling stability .

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